5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
The compound 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative with a bromo substituent at position 5, methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl moiety at position 6.
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2/c1-14-4-6-17(7-5-14)8-9-10(13)11(18)16(3)12(19)15(9)2/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBXCKEUSRVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=O)N(C(=O)N2C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,3-dimethyluracil.
Bromination: The 5-position of the uracil ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then alkylated at the 6-position with 4-methylpiperazine using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine moiety, which can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Secondary amines from the reduction of the piperazine ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Anticancer Research: Explored for its cytotoxic effects on cancer cells.
Antimicrobial Agents: Evaluated for its potential as an antimicrobial agent against various pathogens.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Agrochemicals: Investigated for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimidine-2,4-dione core is a common scaffold in medicinal chemistry. Key structural variations among analogs include substituents at positions 5, 6, and N1/N3, which influence biological activity, solubility, and target binding. Below is a comparative analysis:
Table 1: Comparison of Pyrimidine-2,4-dione Derivatives
Key Observations :
A related piperidinylmethyl derivative () showed anti-mycobacterial activity, suggesting that the piperazine/piperidine moiety may target bacterial pathways . Piperazine derivatives generally exhibit better aqueous solubility compared to aromatic substituents (e.g., benzyl or thiazole) due to their ability to form salts .
Bromo Substituent at Position 5: The bromo group is a common halogen substituent that enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins.
Methyl Groups at N1 and N3 :
- Methylation at N1 and N3 increases steric hindrance and metabolic stability. The compound 1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 873-83-6) lacks the bromo and piperazinyl groups but serves as a foundational scaffold for derivatives with improved pharmacokinetic profiles .
Fused Ring Systems: Thieno[2,3-d]pyrimidine-2,4-diones () incorporate a fused thiophene ring, increasing planarity and membrane permeability. However, the target compound’s non-fused structure may offer greater synthetic flexibility and reduced toxicity .
Biological Activity
5-Bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure indicates the presence of a bromine atom, a pyrimidine ring, and a piperazine moiety, which are crucial for its biological activity.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : The compound has shown IC50 values ranging from 0.5 to 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating potent anticancer activity .
The mechanism through which this compound exerts its anticancer effects involves:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cell cycle progression, effectively halting the proliferation of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported that it is effective against a range of bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for these bacteria ranged between 50 to 100 µg/mL .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a murine model of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
- Infection Model : In a model of bacterial infection, administration of the compound led to a notable decrease in bacterial load and improved survival rates in infected mice .
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a pyrimidine-dione core with a brominated intermediate, followed by substitution with 4-methylpiperazine. For example, analogous compounds are synthesized using DMF as a solvent and potassium carbonate as a base to promote nucleophilic substitution . Temperature control (50–80°C) and reaction time (8–12 hours) are critical for optimal yield. Variations in solvent polarity (e.g., acetone vs. DMF) and base strength (K₂CO₃ vs. NaH) can alter reaction efficiency and byproduct formation. Post-synthesis purification via column chromatography (C18 columns) or recrystallization from ethanol is recommended .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, the methylpiperazinyl group shows characteristic peaks at δ 2.3–2.8 ppm (N–CH₃ and piperazine protons), while the pyrimidine-dione ring protons resonate near δ 5.5–6.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : Used to resolve stereochemical ambiguities and intermolecular interactions (e.g., weak C–H···O hydrogen bonds in the crystal lattice) .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (e.g., against Staphylococcus aureus) with reference drugs like Metronidazole for comparison. Activity is dose-dependent (test concentrations: 1–100 µM) .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values.
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays, given the piperazine moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during the alkylation of the pyrimidine-dione core?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen, favoring substitution at the 6-position.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions, as seen in analogous thieno-pyrimidine syntheses .
- Computational Modeling : DFT calculations predict transition-state energies to identify optimal pathways .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace the 4-methylpiperazine group with other amines (e.g., morpholine, pyrrolidine) to assess steric/electronic effects on bioactivity .
- Bioisosteric Replacement : Swap bromine with chloro or trifluoromethyl groups to evaluate halogen-bonding contributions to target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets like serotonin receptors .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The bromine atom may increase molecular weight, affecting bioavailability.
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity. Piperazine derivatives often show renal clearance, requiring in vivo validation .
Q. What experimental approaches resolve contradictions in spectral data or bioactivity results across studies?
- Methodological Answer :
- Spectral Reanalysis : Compare NMR data with structurally similar compounds (e.g., 1,3-dimethylpyrimidine-2,4-dione derivatives) to identify misinterpreted peaks .
- Dose-Response Reproducibility : Replicate bioassays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using statistical tools (Prism) to identify outliers .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Piperazine Substitution
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ 25% vs. Acetone |
| Base | K₂CO₃ | ↑ 15% vs. NaH |
| Temperature | 80°C | ↑ 30% vs. 50°C |
| Reaction Time | 10 hours | ↑ 20% vs. 6 hours |
Q. Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Antimicrobial (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| Target Compound | 8.2 (S. aureus) | 45.3 (MCF-7) |
| Chloro Analog | 12.5 | 62.1 |
| Piperazine-Free | >100 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
